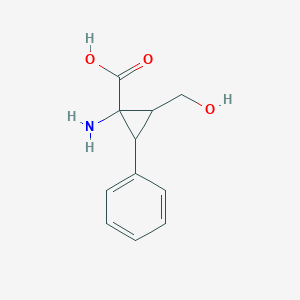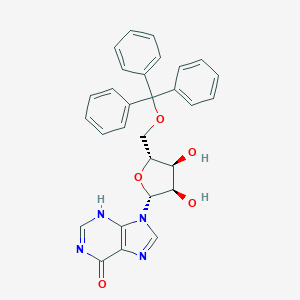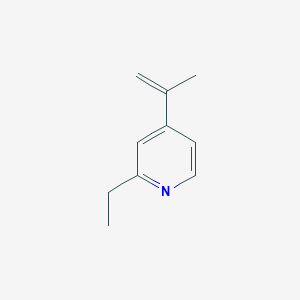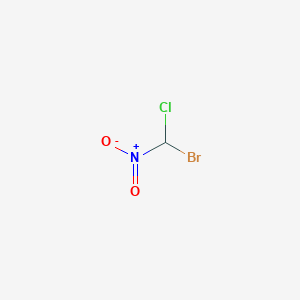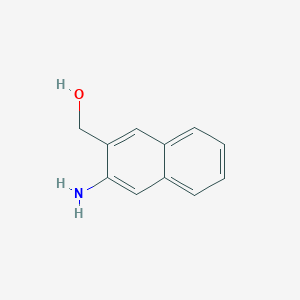
(3-Aminonaphthalen-2-yl)methanol
Übersicht
Beschreibung
“(3-Aminonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is also known as 3-Amino-2-hydroxymethylnaphthalene . This compound is used in scientific research and has diverse applications ranging from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular structure of “(3-Aminonaphthalen-2-yl)methanol” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.084063974 g/mol .Physical And Chemical Properties Analysis
“(3-Aminonaphthalen-2-yl)methanol” has a molecular weight of 173.21100 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- The compound participates in various organic reactions, such as the formation of dihydroindolo[1,2-c]quinazoline derivatives through dehydrative cyclization, indicating its role in facilitating complex chemical transformations (Harano et al., 2007).
- It also plays a significant role in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the aza-Piancatelli rearrangement/Michael reaction, showcasing its utility in the synthesis of heterocyclic compounds (Reddy et al., 2012).
Spectroscopy and Structural Analysis
- In spectroscopy and structural analysis, the compound has been involved in the formation of Schiff bases, aiding in the characterization of new materials and the understanding of their properties (Ossai et al., 2020).
Biomembrane and Proteolipid Studies
- It's also notable in studies related to biomembrane and proteolipid, where the interaction of compounds like methanol with lipid dynamics is observed, hinting at the compound's relevance in understanding the structure-function relationships in biological systems (Nguyen et al., 2019).
Material Synthesis and Characterization
- The compound is involved in the synthesis and characterization of novel materials, potentially offering insights into their structural, electronic, and reactivity properties. This includes studies on thiazolyl and thiophenyl methanone derivatives, which highlight its role in the development of materials with specific functions (Shahana & Yardily, 2020).
Chemical Reaction Mechanisms and Product Synthesis
- The compound plays a pivotal role in the synthesis of multi-substituted arenes, showcasing its utility in the field of organic synthesis and the exploration of reaction mechanisms for the production of complex organic molecules (Sun et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-aminonaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDTJXWUKAFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438844 | |
| Record name | (3-Aminonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminonaphthalen-2-yl)methanol | |
CAS RN |
141281-58-5 | |
| Record name | (3-Aminonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

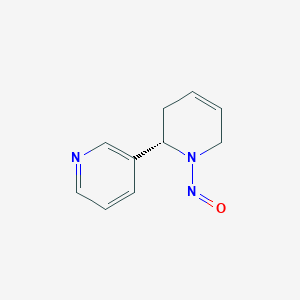
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
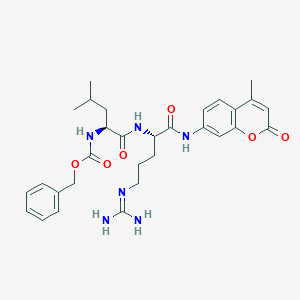
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)





